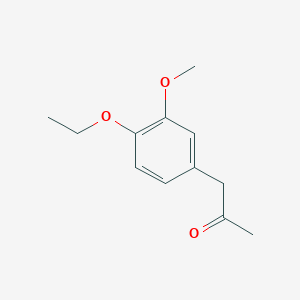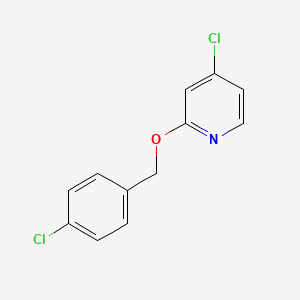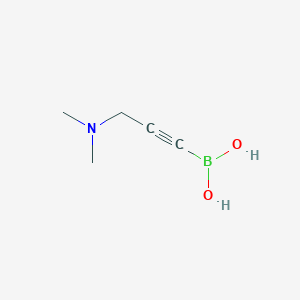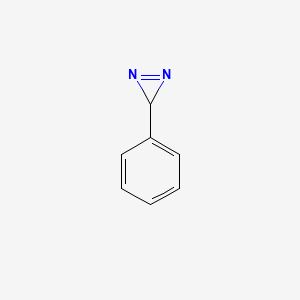
(R)-2-methyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-4-oxobutanoic acid, also known as ®-2-methylsuccinic acid, is a chiral molecule with significant importance in organic chemistry and biochemistry. This compound is characterized by its four-carbon backbone, with a methyl group attached to the second carbon and a ketone group on the fourth carbon. Its chiral nature makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-methyl-3-oxobutanoic acid using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the enzymatic resolution of racemic 2-methyl-4-oxobutanoic acid using lipases, which selectively hydrolyze one enantiomer, leaving the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-methyl-4-oxobutanoic acid often employs biocatalytic processes due to their efficiency and selectivity. Microbial fermentation using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae can produce the compound from renewable feedstocks like glucose or glycerol. These methods are environmentally friendly and offer high yields.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce 2-methyl-4-oxobutanedioic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield ®-2-methyl-4-hydroxybutanoic acid, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: 2-Methyl-4-oxobutanedioic acid.
Reduction: ®-2-Methyl-4-hydroxybutanoic acid.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
®-2-Methyl-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of amino acids and other metabolites.
Medicine: Investigated for its potential role in metabolic pathways and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-methyl-4-oxobutanoic acid involves its role as an intermediate in metabolic pathways. It participates in the citric acid cycle, where it is converted to succinyl-CoA by the enzyme 2-oxoglutarate dehydrogenase. This conversion is crucial for energy production and biosynthesis of essential biomolecules. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
(S)-2-Methyl-4-oxobutanoic acid: The enantiomer of ®-2-methyl-4-oxobutanoic acid, differing in its stereochemistry.
2-Methyl-3-oxobutanoic acid: A structural isomer with the ketone group on the third carbon.
2-Methylsuccinic acid: A similar compound lacking the ketone group.
Uniqueness: ®-2-Methyl-4-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(2R)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t4-/m1/s1 |
Clave InChI |
RXJJIFUOUWVKTA-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CC=O)C(=O)O |
SMILES canónico |
CC(CC=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)



![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
